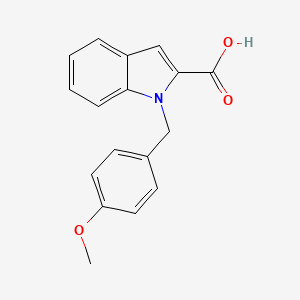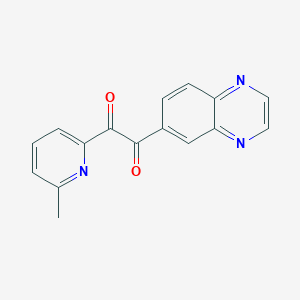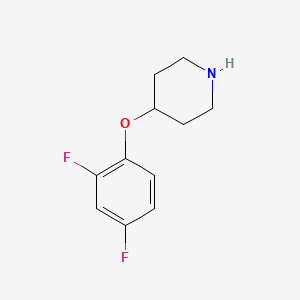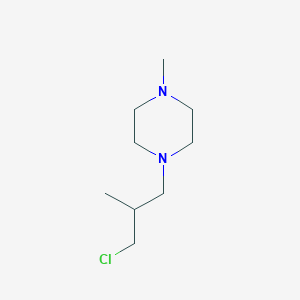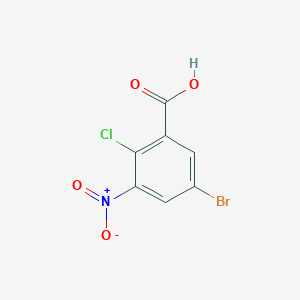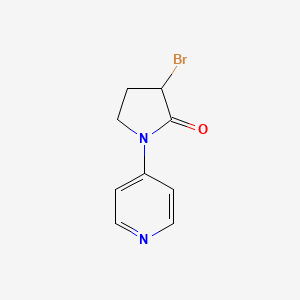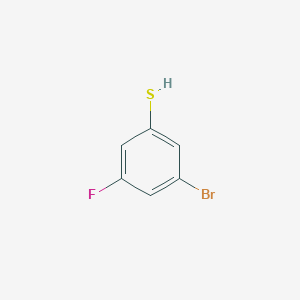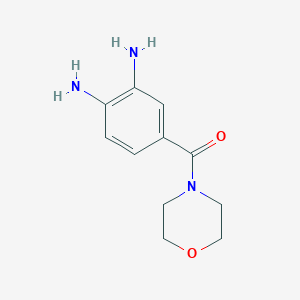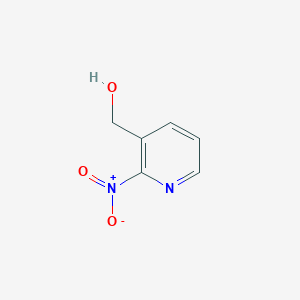![molecular formula C14H26N2O3 B1322442 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine CAS No. 156772-96-2](/img/structure/B1322442.png)
2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol . It is a derivative of octahydro-pyrido[1,2-A]pyrazine, featuring a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl functional group. This compound is primarily used in research and development settings, particularly in the synthesis of pharmaceuticals and other organic compounds .
Méthodes De Préparation
The synthesis of 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine typically involves the following steps:
Starting Material: The synthesis begins with octahydro-pyrido[1,2-A]pyrazine.
Protection: The nitrogen atoms in the starting material are protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydroxymethylation: The protected compound is then subjected to hydroxymethylation, typically using formaldehyde and a reducing agent like sodium borohydride (NaBH4) to introduce the hydroxymethyl group.
Analyse Des Réactions Chimiques
2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions such as trifluoroacetic acid (TFA).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine is primarily related to its role as a synthetic intermediate. It interacts with various molecular targets and pathways depending on the specific reactions it undergoes. For example, in medicinal chemistry, it may be used to modify the structure of a drug candidate to enhance its efficacy or reduce its toxicity .
Comparaison Avec Des Composés Similaires
2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine can be compared to other similar compounds, such as:
Octahydro-pyrido[1,2-A]pyrazine: The parent compound without the Boc protecting group and hydroxymethyl functional group.
2-Boc-octahydro-pyrido[1,2-A]pyrazine: A similar compound with only the Boc protecting group.
7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine: A similar compound with only the hydroxymethyl functional group.
The uniqueness of this compound lies in its combination of the Boc protecting group and the hydroxymethyl functional group, which makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-7-6-15-8-11(10-17)4-5-12(15)9-16/h11-12,17H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFJLHLYPJBMCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
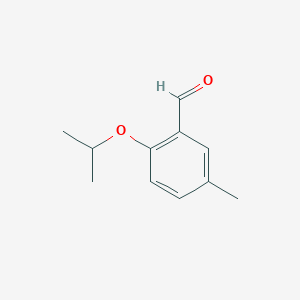
![(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid](/img/structure/B1322361.png)

![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)
